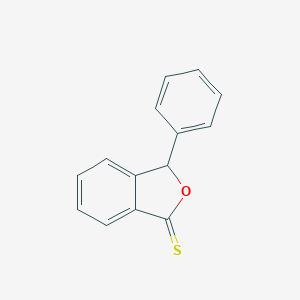

3-phenyl-3H-2-benzofuran-1-thione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

163226-46-8 |

|---|---|

Molecular Formula |

C14H10OS |

Molecular Weight |

226.3g/mol |

IUPAC Name |

3-phenyl-3H-2-benzofuran-1-thione |

InChI |

InChI=1S/C14H10OS/c16-14-12-9-5-4-8-11(12)13(15-14)10-6-2-1-3-7-10/h1-9,13H |

InChI Key |

RNCSPIDDRUOJCL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3C(=S)O2 |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3C(=S)O2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenyl 3h 2 Benzofuran 1 Thione and Structural Analogues

De Novo Synthetic Approaches to the 2-Benzofuran-1-thione Core

The de novo synthesis of the 2-benzofuran-1-thione scaffold typically involves the initial construction of the corresponding oxygen-containing lactone, 3-phenyl-3H-2-benzofuran-1-one, followed by a thionation step. This multi-step approach allows for strategic control over the introduction of the phenyl substituent and the subsequent conversion to the desired thiolactone.

Strategic Selection of Precursor Compounds and Starting Materials

The synthesis of the direct precursor, 3-phenyl-3H-2-benzofuran-1-one (also known as 3-phenylphthalide), is a key first step. A common and effective starting material for this is 2-benzoylbenzoic acid. This precursor already contains the necessary phenyl group and the benzoic acid moiety that will form the heterocyclic ring.

Other approaches to the broader 2-benzofuran-1(3H)-one core, which can be adapted for 3-substituted analogues, include transition metal-catalyzed reactions, such as the rhodium-catalyzed reaction of phthalaldehyde with arylboronic acids, and acid- or base-catalyzed cyclization reactions. sioc-journal.cn The selection of the precursor is often guided by the availability of starting materials and the desired substitution pattern on the aromatic ring.

For the subsequent thionation step, the primary reagent of choice is Lawesson's reagent, [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]. organic-chemistry.orgnih.gov This organosulfur compound is widely used for the conversion of carbonyl compounds, including lactones, into their corresponding thiocarbonyls. organic-chemistry.orgnih.gov

Table 1: Key Precursors and Reagents

| Compound/Reagent | Role |

| 2-Benzoylbenzoic acid | Starting material for 3-phenyl-3H-2-benzofuran-1-one |

| Phthalaldehyde | Alternative precursor for the benzofuranone core |

| Phenylboronic acid | Source of the phenyl group in some catalytic methods |

| Lawesson's Reagent | Thionating agent for converting the lactone to the thiolactone |

| Phosphorus Pentasulfide (P₄S₁₀) | An alternative, though often harsher, thionating agent |

Elucidation of Reaction Pathways and Mechanistic Considerations

The synthesis of 3-phenyl-3H-2-benzofuran-1-one from 2-benzoylbenzoic acid typically proceeds via a reduction of the ketone group to a secondary alcohol, followed by an acid-catalyzed intramolecular cyclization (lactonization) to form the five-membered lactone ring.

The thionation of the resulting 3-phenyl-3H-2-benzofuran-1-one with Lawesson's reagent is a well-established transformation. The mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide. nih.govnih.gov This ylide then attacks the electrophilic carbonyl carbon of the lactone, leading to the formation of a four-membered thiaoxaphosphetane intermediate. nih.govnih.gov The driving force for the reaction is the subsequent cycloreversion of this intermediate, which results in the formation of a stable phosphorus-oxygen double bond and the desired thiocarbonyl group of 3-phenyl-3H-2-benzofuran-1-thione. nih.govnih.gov

Exploration of Catalytic Systems and Specialized Reagents

While the initial synthesis of the benzofuranone precursor can be catalyzed by transition metals like rhodium or palladium, the thionation step primarily relies on the stoichiometric use of specialized reagents. sioc-journal.cn Lawesson's reagent is the most prominent and effective thionating agent for this purpose, offering milder reaction conditions and higher yields compared to older reagents like phosphorus pentasulfide. organic-chemistry.orgnih.gov

The reactivity of Lawesson's reagent can be influenced by the solvent and the presence of bases. nih.gov Although not strictly catalytic, the use of bases such as triethylamine (B128534) can enhance the rate of the thionation reaction. nih.gov In some instances, microwave irradiation has been employed to accelerate the thionation process, significantly reducing reaction times. organic-chemistry.org

Methodological Optimizations for Enhanced Reaction Efficiency and Product Purity

Optimization of the synthesis of this compound focuses on both the formation of the precursor lactone and the final thionation step. For the lactone synthesis, careful control of the reduction and cyclization conditions is crucial to maximize the yield and minimize side products.

In the thionation step, the reaction conditions can be tuned to improve efficiency and purity. This includes adjusting the temperature, reaction time, and the stoichiometry of Lawesson's reagent. nih.gov Solvents such as toluene (B28343) or xylene are commonly used, and the reaction is often performed at elevated temperatures to ensure complete conversion. nih.gov The addition of a base like triethylamine can be beneficial in certain cases. nih.gov

Purification of the final product, this compound, is typically achieved through standard techniques such as column chromatography. nih.gov

Post-Synthetic Structural Modifications and Derivatization Strategies

An alternative and direct route to this compound involves the modification of a pre-synthesized oxygen-containing benzofuranone.

Chemical Transformations from Oxygen-Containing Benzofuranone Precursors

The most direct synthesis of this compound is the thionation of 3-phenyl-3H-2-benzofuran-1-one. This transformation specifically targets the exocyclic carbonyl group of the lactone, replacing the oxygen atom with a sulfur atom.

Table 2: Thionation of 3-phenyl-3H-2-benzofuran-1-one

| Precursor | Reagent | Product |

| 3-phenyl-3H-2-benzofuran-1-one | Lawesson's Reagent | This compound |

This reaction is typically carried out by heating the lactone with Lawesson's reagent in an inert solvent like toluene. organic-chemistry.orgnih.gov The reaction progress can be monitored by techniques such as thin-layer chromatography. Upon completion, the desired thiolactone is isolated and purified. The versatility of Lawesson's reagent allows for its application to a wide range of lactones, making this a general method for the synthesis of various 3-substituted-2-benzofuran-1-thiones. organic-chemistry.orgnih.gov

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

2.2.2. Regioselective and Stereoselective Syntheses of Substituted Derivatives 2.3. Integration of Green Chemistry Principles in the Synthesis of this compound

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Reactivity Profiles and Mechanistic Studies of 3 Phenyl 3h 2 Benzofuran 1 Thione

Electrophilic Transformations Involving the Thiocarbonyl Moiety

The thiocarbonyl group in 3-phenyl-3H-2-benzofuran-1-thione is a key site for electrophilic attack. The sulfur atom, with its available lone pairs of electrons, can act as a nucleophile, leading to a variety of functionalization reactions.

Alkylation and Acylation Reactions

The sulfur atom of the thiocarbonyl group can be readily alkylated by various alkylating agents. researchgate.net This reaction typically proceeds via an S-alkylation mechanism, where the sulfur atom attacks the electrophilic carbon of the alkylating agent, such as an alkyl halide or a sulfonate. This results in the formation of a thioether-like linkage. The reaction is often facilitated by a base to enhance the nucleophilicity of the sulfur atom.

Similarly, acylation of the thiocarbonyl group can be achieved using acylating agents like acyl chlorides or anhydrides. google.comorganic-chemistry.org This process also targets the sulfur atom, leading to the formation of a thioester functionality. The mechanism involves the nucleophilic attack of the sulfur on the carbonyl carbon of the acylating agent.

Table 1: Representative Alkylation and Acylation Reactions of Thiocarbonyl Compounds

| Reagent | Product Type | General Conditions |

| Alkyl Halide (e.g., CH₃I) | S-Alkyl Thioether | Base (e.g., NaH), Aprotic Solvent (e.g., THF) |

| Acyl Chloride (e.g., CH₃COCl) | S-Acyl Thioester | Base (e.g., Pyridine), Aprotic Solvent (e.g., CH₂Cl₂) |

Oxidative Pathways and Product Characterization

The thiocarbonyl group of this compound is susceptible to oxidation by various oxidizing agents. Mild oxidation can lead to the formation of the corresponding S-oxide, known as a sulfine (B13751562). rsc.org Further oxidation can result in the formation of the corresponding ketone (3-phenyl-3H-2-benzofuran-1-one) and ultimately cleavage of the C=S bond. beilstein-journals.orgbeilstein-archives.orgresearchgate.net The choice of oxidant and reaction conditions is crucial in controlling the extent of oxidation. For instance, reagents like m-chloroperoxybenzoic acid (mCPBA) or N-sulfonyloxaziridines can be employed for these transformations. rsc.org In some cases, oxidative dimerization can also be observed. researchgate.net

The characterization of the oxidation products is typically achieved through spectroscopic methods. The formation of the sulfine can be confirmed by the appearance of a characteristic S=O stretching band in the infrared (IR) spectrum and a downfield shift of the adjacent carbon in the ¹³C NMR spectrum. The conversion to the ketone is indicated by the appearance of a strong carbonyl absorption in the IR spectrum.

Table 2: Oxidation Products of Thiones

| Oxidizing Agent | Major Product |

| m-CPBA (1 equiv.) | Sulfine (Thione S-oxide) |

| m-CPBA (>2 equiv.) | Ketone |

| N-Sulfonyloxaziridine | Sulfine or Ketone |

Nucleophilic Additions and Substitutions at the Thiocarbonyl and Ring Systems

The electrophilic nature of the thiocarbonyl carbon in this compound makes it a prime target for nucleophilic attack. This reactivity is fundamental to many of its chemical transformations.

Reactions with Organometallic Species

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that readily add to the thiocarbonyl group. rsc.org The reaction proceeds via a nucleophilic addition mechanism, where the carbanionic part of the organometallic reagent attacks the electrophilic thiocarbonyl carbon. This initially forms a tetrahedral intermediate which, upon workup, can lead to various products depending on the subsequent reaction pathways. These may include the formation of thiols after protonation or other functionalized derivatives.

Addition of Diverse Heteroatom Nucleophiles

A wide range of heteroatom nucleophiles can add to the thiocarbonyl group of thionolactones. acs.orgacs.orgyoutube.com These include alcohols, amines, and thiols. The addition of these nucleophiles is often reversible and can be catalyzed by either acid or base. For instance, in the presence of an acid catalyst, the thiocarbonyl oxygen is protonated, increasing the electrophilicity of the carbon atom. Conversely, a base can deprotonate the nucleophile, increasing its nucleophilicity. These reactions are crucial for the synthesis of various heterocyclic systems and for the modification of the benzofuranone core.

Cycloaddition Reactions and Pericyclic Transformations

The thiocarbonyl group of this compound can participate in various cycloaddition reactions, acting as a dienophile or a dipolarophile. rsc.orgnih.govwikipedia.org These reactions are powerful tools for the construction of complex polycyclic and heterocyclic systems.

Thiocarbonyl compounds are known to undergo [4+2] cycloadditions (Diels-Alder reactions) with dienes. rsc.orgcas.czrsc.orgua.es In these reactions, the C=S double bond acts as the dienophile. The regioselectivity and stereoselectivity of these reactions are governed by the electronic and steric properties of both the diene and the thiocarbonyl compound.

Furthermore, the thiocarbonyl group can react with 1,3-dipoles in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. wikipedia.orgresearchgate.netacs.orgresearchgate.netchesci.comorganic-chemistry.orgijrpc.com Common 1,3-dipoles include azides, nitrile oxides, and nitrones. These reactions provide a versatile route to a variety of sulfur-containing heterocycles. The mechanism of these reactions is generally considered to be a concerted pericyclic process.

Table 3: Common Cycloaddition Reactions of Thiocarbonyls

| Reaction Type | Reactant | Product |

| [4+2] Cycloaddition | Diene | Six-membered sulfur-containing heterocycle |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., Azide) | Five-membered sulfur-containing heterocycle |

Exploration of [2+X] Cycloaddition Pathways

The presence of the C=S double bond in this compound makes it a potent candidate for various cycloaddition reactions. The thiocarbonyl group can act as a 2π component in cycloadditions with a variety of unsaturated systems. For instance, in reactions with dienes, it can participate as a dienophile in [4+2] cycloadditions. Conversely, it can also react with other 2π systems in [2+2] cycloadditions or with 1,3-dipoles in [3+2] cycloadditions. The outcomes of these reactions are highly dependent on the nature of the reacting partner and the reaction conditions.

| Reaction Type | Reactant | Expected Product |

| [3+2] Cycloaddition | Azomethine Ylides | Spiro-pyrrolidine derivatives |

| [4+2] Cycloaddition | Dienes | Thia-Diels-Alder adducts |

| [2+2] Cycloaddition | Alkenes | Thietane derivatives |

The enantioselective [3+2] cycloaddition reactions of related thioaurones with in-situ generated azomethine ylides have been shown to be an effective method for the synthesis of enantioenriched spiroheterocyclic compounds. researchgate.net This suggests that this compound could similarly serve as a valuable building block in asymmetric synthesis.

Diels-Alder and Related Thermal/Photochemical Pericyclic Reactivity

The thione functionality in this compound can act as a dienophile in Diels-Alder reactions. The reactivity of the C=S double bond in this context is influenced by the electronic properties of the benzofuran (B130515) ring system. Anions derived from related benzofused thionolactones have been shown to react with alkylating agents on the sulfur atom, leading to the formation of isobenzofurans that readily undergo Diels-Alder reactions with dienophiles. rsc.org This suggests a potential synthetic route starting from this compound to generate reactive dienes for subsequent cycloadditions.

Furthermore, photochemical pericyclic reactions represent another avenue of reactivity. Photochemical [4+2] and [2+2] cycloadditions involving related heterocyclic systems have been reported, leading to the formation of fluorescent moieties and crosslinked polymers. researchgate.net The phenyl-substituted benzofuran scaffold in the target molecule could influence the photophysical properties of the resulting cycloadducts.

| Reaction | Conditions | Product Type |

| Diels-Alder ([4+2]) | Thermal | Bridged polycyclic adducts |

| Photochemical [2+2] | UV irradiation | Cyclobutane structures |

Ring-Opening and Subsequent Recyclization Processes

Ring-opening and recyclization reactions are plausible pathways for this compound, particularly under thermal or photochemical conditions. The strain in the five-membered ring and the presence of the thione group could facilitate such transformations. For instance, cleavage of the C-S bond could lead to a diradical or zwitterionic intermediate that could then undergo recyclization to form new heterocyclic systems. While specific studies on this compound are not prevalent, analogous benzofuranone systems are known to undergo various rearrangements and cycloisomerization reactions, often catalyzed by metals. researchgate.net

Photochemical and Thermal Reactivity Patterns

The photochemical behavior of this compound is expected to be influenced by the thiocarbonyl chromophore. Irradiation can lead to excitation to the n-π* state, which can then undergo various reactions such as cycloadditions, as mentioned earlier, or hydrogen abstraction. The thermal stability and degradation pathways of related benzofuran derivatives have been studied, indicating that such compounds can exhibit semiconducting behavior. researchgate.net The thermal degradation of benzofuran-2-yl 3-phenyl-3-methylcyclobutyl thiosemicarbazone, a structurally related compound, has been investigated, providing insights into the thermal stability of the benzofuran core. researchgate.net

Reaction Kinetics and Advanced Mechanistic Elucidation Studies

Detailed kinetic and mechanistic studies on this compound are limited in the current literature. However, mechanistic investigations of reactions involving similar benzofuran-containing molecules have been performed. For instance, proposed mechanisms for the formation of thiazole (B1198619) derivatives from 2-bromoacetylbenzofuran involve addition, tautomerization, and cyclization steps. mdpi.com The study of reaction kinetics for the synthesis of benzofuran-2-one derivatives has also been reported, providing a basis for understanding the factors that control the rates of reactions involving the benzofuran scaffold. nih.gov Advanced mechanistic studies on related systems have employed techniques such as computational modeling to understand reaction pathways and transition states.

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Phenyl 3h 2 Benzofuran 1 Thione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. For a molecule like 3-phenyl-3H-2-benzofuran-1-thione, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.

Proton NMR (¹H NMR) spectroscopy is the starting point for the structural analysis of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

The expected ¹H NMR spectrum would display distinct signals for the aromatic protons of the benzofuran (B130515) and phenyl rings, as well as a key signal for the methine proton at the C3 position. The protons on the benzofuran moiety (H4, H5, H6, and H7) would typically appear as a complex multiplet system in the aromatic region, influenced by their respective electronic environments and spin-spin coupling interactions. The five protons of the phenyl group at C3 would also resonate in the aromatic region, likely overlapping with the benzofuran protons.

A crucial signal for structural confirmation is the singlet corresponding to the proton at the C3 position. Its chemical shift would be indicative of its attachment to a carbon bearing both a phenyl group and a sulfur atom within the heterocyclic ring. The integration of this signal should correspond to a single proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H3 | 6.0 - 6.5 | s (singlet) |

| Aromatic H (Benzofuran) | 7.2 - 7.9 | m (multiplet) |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

A key signal to identify is the thiocarbonyl carbon (C=S) at the C1 position. Thione carbons are known to resonate at a significantly downfield chemical shift, typically in the range of 190-220 ppm, which makes this signal a highly diagnostic feature for the presence of the thione group. The spectrum will also show signals for the quaternary carbons and the methine and aromatic carbons. The carbon at the C3 position, attached to the phenyl group, will appear as a methine carbon signal. The remaining signals will correspond to the carbons of the benzofuran and phenyl aromatic rings.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C=S) | 200 - 215 |

| C3 | 50 - 60 |

| Aromatic & Olefinic C | 120 - 150 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

While 1D NMR provides fundamental information, 2D NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. pdx.edu In the case of this compound, COSY would be instrumental in establishing the connectivity of the protons within the benzofuran ring system and the phenyl ring. Cross-peaks would be observed between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons to which they are attached. columbia.edu This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum. For instance, the signal for the H3 proton in the ¹H NMR spectrum would show a cross-peak to the C3 carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful tools for elucidating the carbon skeleton, as it shows correlations between protons and carbons that are two or three bonds away. pdx.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons). For this compound, key HMBC correlations would be expected between the H3 proton and the thiocarbonyl carbon (C1), as well as with carbons of the phenyl ring and the benzofuran moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space correlations between protons that are in close proximity, regardless of whether they are bonded. This can provide valuable information about the three-dimensional structure and stereochemistry of the molecule.

Table 3: Key Predicted 2D NMR Correlations for this compound

| Experiment | Key Correlations | Information Gained |

|---|---|---|

| COSY | H4 ↔ H5, H5 ↔ H6, H6 ↔ H7 | Connectivity of benzofuran protons |

| HSQC | H3 ↔ C3, Aromatic H ↔ Aromatic C | Direct C-H attachments |

| HMBC | H3 ↔ C1 (C=S), H3 ↔ Phenyl C's, H4 ↔ C5a, C7a | Carbon skeleton assembly |

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of this compound (C₁₄H₁₀OS), distinguishing it from other compounds with the same nominal mass. The high accuracy of HRMS provides a high degree of confidence in the molecular formula of the synthesized compound.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. ub.edu For this compound, ESI-MS would likely produce a prominent protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation. The resulting fragmentation pattern provides valuable structural information. For sulfur-containing heterocyclic compounds, characteristic fragmentation pathways often involve the loss of small neutral molecules. nih.govwvu.edu In the case of this compound, potential fragmentation pathways could include the loss of the thione group or cleavage of the phenyl substituent. The analysis of these fragmentation patterns helps to confirm the connectivity of the different structural units within the molecule.

Table 4: Predicted HRMS Data and Key ESI-MS Fragments for this compound

| Ion | Calculated m/z | Observed m/z | Inferred Fragment |

|---|---|---|---|

| [C₁₄H₁₀OS + H]⁺ | 227.0525 | (To be determined) | Molecular Ion |

| [C₁₄H₁₀O + H]⁺ | 211.0753 | (To be determined) | Loss of Sulfur |

| [C₈H₅O]⁺ | 117.0335 | (To be determined) | Benzofuranoyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment Methodologies

The vibrational spectrum of this compound is dominated by contributions from its three main structural units: the phenyl ring, the benzofuran core, and the thiocarbonyl (C=S) group.

Aromatic and Benzofuran Ring Vibrations: The phenyl and benzofuran moieties give rise to characteristic bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically occur in the 1600-1450 cm⁻¹ region. iosrjournals.org Ring breathing modes and other deformations for substituted benzene (B151609) and benzofuran systems are also anticipated in the fingerprint region (below 1400 cm⁻¹).

The Thiocarbonyl (C=S) Stretching Vibration: The most distinctive feature differentiating this molecule from its oxygen analog (3-phenylphthalide) is the thiocarbonyl group. The C=S stretching vibration is known to be less intense in IR spectra compared to the C=O stretch and occurs at a significantly lower frequency due to the greater mass of sulfur and the lower C=S bond order. acs.org For aromatic and heterocyclic thiones, the C=S stretching band is typically found in the 1250–1050 cm⁻¹ range. This vibration can couple with other modes, such as C-N or C-C stretching, making a definitive assignment complex without theoretical calculations. acs.org

Complementarity in Analysis: Certain vibrational modes may be strong in the Raman spectrum but weak or absent in the IR spectrum, and vice versa. For instance, the symmetric breathing modes of the aromatic rings are often strong in Raman spectra due to the significant change in polarizability. kurouskilab.com A complete vibrational assignment for this compound would typically involve computational methods, such as Density Functional Theory (DFT), to predict frequencies and potential energy distributions (PED), which are then correlated with experimental IR and Raman data. iosrjournals.org

Table 1: Expected Vibrational Mode Assignments for this compound This table is based on characteristic frequencies for similar functional groups and molecular fragments, as direct experimental data for the title compound is not readily available.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1610 - 1450 | IR, Raman |

| Thiocarbonyl (C=S) Stretch | 1250 - 1050 | IR (weak), Raman (stronger) |

| C-O-C Stretch (ether) | 1300 - 1200 | IR (strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by probing the transitions of electrons from lower to higher energy orbitals upon absorption of UV or visible light. The spectrum is characterized by the wavelengths of maximum absorbance (λ_max) and the corresponding molar absorptivities (ε). For this compound, the key chromophores are the conjugated π-systems of the benzofuran and phenyl rings, as well as the thiocarbonyl group.

The electronic transitions are primarily of two types:

π → π* Transitions: These are high-energy transitions that involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and conjugated systems and typically result in strong absorption bands in the UV region (200-350 nm). hnue.edu.vnlibretexts.org The benzofuran moiety itself, along with the phenyl substituent, creates an extended conjugated system that is expected to produce intense absorptions in this range. up.ac.za

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs on the sulfur or oxygen atoms) to a π* antibonding orbital. The thiocarbonyl group is particularly notable for its n → π* transition, which is of lower energy than the π → π* transitions. hnue.edu.vn This absorption band is typically weak (low ε value) and occurs at a much longer wavelength, often falling within the visible region of the spectrum (400-500 nm). This transition is responsible for the characteristic color of many thione compounds.

The solvent used for analysis can influence the positions of these bands; polar solvents can cause a blue shift (hypsochromic shift) of the n → π* transition.

Table 2: Expected Electronic Transitions for this compound This table presents hypothetical data based on the known spectroscopic properties of aromatic thiones and benzofuran chromophores.

| Transition Type | Chromophore | Expected λ_max Range (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | Benzofuran-Phenyl System | 250 - 320 | High (>10,000) |

X-ray Crystallography for Definitive Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, analysis can be based on its oxygen analog, 3-phenylphthalide, and related sulfur-containing benzofuran structures. nih.govwikipedia.org The analysis would reveal:

The planarity of the bicyclic benzofuran ring system.

The bond lengths of the C=S and C-O bonds within the five-membered thionolactone ring.

A complete crystallographic study provides a data file (CIF) containing all atomic coordinates and crystallographic parameters, which serves as the definitive structural proof of the compound.

Table 3: Illustrative Crystallographic Parameters for a Heterocyclic Thione The following data is hypothetical, based on parameters observed for similar monoclinic structures of related benzofuran-thione derivatives. nih.govresearchgate.net

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.145 |

| b (Å) | 8.808 |

| c (Å) | 17.327 |

| β (°) | 111.94 |

| Volume (ų) | 1011.4 |

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules arrange themselves in the crystal lattice. This supramolecular organization is governed by a network of non-covalent intermolecular interactions. For this compound, several types of interactions are expected to dictate the crystal packing.

π–π Stacking: The presence of two aromatic systems (the benzofuran core and the phenyl ring) makes π–π stacking interactions a dominant feature. These interactions, where the electron clouds of adjacent rings overlap, are crucial for stabilizing the crystal structure. nih.gov The centroid-to-centroid distances for such interactions are typically in the range of 3.5–3.8 Å.

C-H···π Interactions: Hydrogen atoms attached to carbon atoms can act as weak donors in hydrogen bonds where the acceptor is the π-electron cloud of an aromatic ring. These interactions are expected between molecules, further stabilizing the lattice.

Weak Hydrogen Bonds: In structures containing thione groups, weak C-H···S hydrogen bonds are often observed, where a hydrogen atom interacts with the sulfur atom of a neighboring molecule. researchgate.netresearchgate.net Similarly, C-H···O interactions involving the ether oxygen are also possible.

The interplay of these weak forces results in a specific three-dimensional packing motif, such as herringbone, layered, or chain structures, which ultimately defines the macroscopic properties of the crystal.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatization Characterization

The this compound molecule possesses a stereocenter at the C3 position, meaning it is chiral and can exist as two non-superimposable mirror images (enantiomers), designated (R) and (S). Circular Dichroism (CD) spectroscopy is an essential technique for studying such chiral molecules. youtube.com It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. youtube.com

A CD spectrum plots the difference in absorption (ΔA) or ellipticity against wavelength. A positive or negative peak in a CD spectrum is known as a Cotton effect. The sign and magnitude of the Cotton effect associated with a specific electronic transition are directly related to the absolute configuration of the molecule.

For a chiral derivative of this compound, CD spectroscopy would be particularly useful for:

Determining Absolute Configuration: By comparing the experimental CD spectrum to that predicted by theoretical calculations (e.g., time-dependent DFT) or by empirical rules established for similar chromophores, the absolute configuration of an enantiomerically pure sample can be assigned.

Analyzing Conformational Changes: The CD spectrum is highly sensitive to the conformation of the molecule in solution, providing a tool to study how the phenyl group is oriented relative to the benzofuran core. youtube.com

Probing Electronic Transitions: The chromophores in the molecule (aromatic rings, thiocarbonyl) will give rise to characteristic Cotton effects. The low-energy n→π* transition of the thiocarbonyl group, being spatially located near the chiral center, is expected to produce a distinct and informative CD signal.

Table 4: Hypothetical Relationship Between Absolute Configuration and Cotton Effect Sign This table illustrates the principle of using CD spectroscopy for stereochemical assignment based on established helicity rules for similar lactone and thionolactone systems.

| Absolute Configuration at C3 | Electronic Transition | Expected Sign of Cotton Effect |

|---|---|---|

| R | n → π* (~450 nm) | Positive (+) |

Applications of 3 Phenyl 3h 2 Benzofuran 1 Thione and Its Derivatives in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block and Intermediate

The inherent reactivity of the thionolactone functional group suggests that 3-phenyl-3H-2-benzofuran-1-thione could serve as a valuable precursor in the synthesis of more complex molecular architectures.

Precursor in the Synthesis of Complex Heterocyclic Systems

Scaffold for Novel Organic Transformations and Methodologies

The development of new synthetic methods often relies on the unique reactivity of underutilized functional groups. The thionolactone moiety in this compound could be a substrate for developing novel organic transformations. Thionation reactions, often accomplished using reagents like Lawesson's reagent, are a common way to introduce sulfur into a molecule, converting carbonyls to thiocarbonyls. While the direct thionation of 3-phenyl-3H-2-benzofuran-1-one to its thione analog is a plausible synthetic route, the reactivity of the resulting thione itself is what holds synthetic promise. It could potentially undergo reactions not readily accessible to its oxygen counterpart, opening doors for new synthetic strategies.

Applications in Catalysis and Ligand Design

The presence of a sulfur atom, a known coordinating agent for various metals, suggests that this compound and its derivatives could have applications in catalysis.

Utilization in Metal-Catalyzed Reactions

Although no specific studies have been published on the use of this compound as a ligand in metal-catalyzed reactions, the broader class of sulfur-containing organic molecules is well-established in this field. The sulfur atom can act as a Lewis base, coordinating to transition metals and influencing their catalytic activity and selectivity. Derivatives of this compound could be designed to act as chiral ligands for asymmetric catalysis, a critical area in modern organic synthesis. Research on related thiazole-2(3H)-thiones has shown their potential as ligands in catalytic systems, hinting at the possibilities for the benzofuran-based thione. nanochemres.orgnanochemres.org

Exploration in Organocatalytic Systems

Organocatalysis, which uses small organic molecules as catalysts, is a rapidly growing field. While there is no current research demonstrating the use of this compound in this context, its structural features could be adapted for such purposes. The development of chiral derivatives could lead to novel organocatalysts for a variety of transformations.

Potential in Polymer and Functional Materials Science

The unique electronic and structural characteristics of this compound suggest its potential utility in the design of novel polymers and functional materials. The introduction of sulfur can significantly alter the optical and electronic properties of organic molecules.

While research on the direct incorporation of this compound into polymers is not yet available, studies on related phosphorus-containing derivatives of the oxygen analog, 3-phenyl-benzofuran-2-one, have shown their utility as stabilizers for polymers. google.com This suggests that the benzofuran (B130515) scaffold itself is a viable component in materials science. The thione derivative could potentially be explored for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where sulfur-containing heterocycles are often employed. The synthesis and study of polymers incorporating the this compound unit would be a necessary first step in evaluating its potential in this area.

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

6.3.1. Integration into Functional Organic Materials 6.3.2. Exploration of Optoelectronic Applications 6.4. Applications in Dye Chemistry and Pigment Development

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Future Directions and Emerging Research Challenges for 3 Phenyl 3h 2 Benzofuran 1 Thione Research

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies for 3-phenyl-3H-2-benzofuran-1-thione is a primary area for future investigation. Current approaches to thionation often rely on stoichiometric reagents that can be harsh and generate significant waste.

A key challenge is the direct conversion of the readily available 3-phenyl-3H-2-benzofuran-1-one to its thione counterpart. While classic thionating agents like Lawesson's reagent and phosphorus pentasulfide are effective, they often require high temperatures and can lead to side reactions. wikipedia.orgresearchgate.netsantiago-lab.comorganic-chemistry.orgnih.gov Future research should focus on the development of milder and more selective catalytic systems. Exploring transition-metal catalyzed thionation reactions or the use of novel, less hazardous thionating agents could provide more sustainable routes. acs.org

| Thionating Reagent | Typical Conditions | Advantages | Disadvantages |

| Lawesson's Reagent | Toluene (B28343) or xylene, 80-100 °C | Good yields for various carbonyls | Stoichiometric, harsh conditions, odorous byproducts |

| Phosphorus Pentasulfide | High temperatures | Readily available | Often requires large excess, harsh conditions |

| P4S10/Hexamethyldisiloxane | - | Comparable or better yields than Lawesson's reagent for esters and lactones | - |

This table presents a summary of common thionating reagents that could be explored for the synthesis of this compound.

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The thiocarbonyl group in this compound is expected to exhibit a rich and diverse reactivity, offering numerous opportunities for synthetic exploitation. researchgate.net The weaker C=S double bond, compared to a C=O bond, makes the thione more susceptible to a variety of transformations. researchgate.net

Future research should investigate the cycloaddition reactions of this compound. As a dienophile or a dipolarophile, it could participate in [4+2] and [3+2] cycloadditions to construct novel polycyclic and heterocyclic systems. researchgate.net Its reactions with nucleophiles, electrophiles, and radicals are also expected to be more facile than its oxygen analog, providing access to a wide range of functionalized derivatives. researchgate.net

The potential for the thiocarbonyl group to undergo rearrangements and fragmentations upon thermal or photochemical activation is another exciting avenue for exploration. These reactions could lead to the formation of unique and synthetically useful intermediates. Furthermore, the sulfur atom can be targeted for oxidation to the corresponding sulfine (B13751562) or sulfene, which are themselves reactive species with diverse synthetic applications.

Advanced Computational Modeling for Predictive Research and Rational Design

Computational chemistry will be an indispensable tool in guiding the future exploration of this compound. Density Functional Theory (DFT) and other computational methods can be employed to predict its geometric and electronic structure, as well as its reactivity. acs.orgacs.org

Future computational studies should focus on elucidating the mechanisms of its potential reactions, such as cycloadditions and nucleophilic additions. acs.org Calculating reaction barriers and identifying transition states can provide valuable insights for optimizing reaction conditions and predicting product distributions. acs.org

Moreover, computational modeling can be used to predict the photophysical and electronic properties of this compound and its derivatives. mdpi.comrsc.org This can aid in the rational design of new molecules with tailored properties for applications in areas such as organic electronics and photochemistry. For example, understanding the nature of its excited states could guide the development of novel photoresponsive materials. mdpi.comrsc.org

Integration into Next-Generation Functional Material Systems

The unique electronic and photophysical properties anticipated for this compound make it a promising candidate for incorporation into advanced functional materials. The presence of the sulfur atom and the extended π-system could impart interesting optical and electronic characteristics. mdpi.comresearchgate.netresearchgate.netpreprints.org

Future research should explore the synthesis of polymers and oligomers containing the this compound moiety. These materials could exhibit interesting charge transport properties, making them suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The thione group can also act as a site for further functionalization, allowing for the fine-tuning of the material's properties.

The investigation of its photophysical properties, including its absorption and emission spectra, is crucial. researchgate.net The potential for intersystem crossing in thiocarbonyl compounds suggests that this compound could be a candidate for applications in photodynamic therapy or as a triplet sensitizer (B1316253) in photochemical reactions. rsc.org

Unexplored Stereochemical Aspects and Chiral Synthesis Strategies for this compound and its Analogues

The stereochemistry of this compound presents a significant and largely unexplored area of research. The chiral center at the 3-position opens the door to the synthesis of enantiomerically pure forms of the molecule and its derivatives.

Future efforts should be directed towards the development of asymmetric syntheses of this compound. This could involve the use of chiral catalysts for the construction of the benzofuran (B130515) ring or the enantioselective thionation of a prochiral precursor. The synthesis of chiral sulfur-containing heterocycles is a growing field, and methodologies developed in other systems could be adapted for this purpose. nih.govresearchgate.netacs.org

The availability of enantiopure this compound would enable the study of its chiroptical properties and its potential applications as a chiral ligand in asymmetric catalysis or as a chiral building block in the synthesis of complex molecules. The impact of stereochemistry on its reactivity and biological activity would also be a fascinating area of investigation.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Reaction Type | Key Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| One-pot cyclization | Aryl aldehydes, H2SO4 catalyst | 52–70 | |

| Thiocarbonyl addition | Benzoylisothiocyanate, 1,4-dioxane | 60–75 |

Basic: How is NMR spectroscopy employed to characterize benzofuran derivatives?

Methodological Answer:

1H and 13C NMR are critical for confirming substituent positions and electronic environments:

- 1H NMR : In , alkoxy-substituted benzofurans show distinct shifts for ethoxy groups (δ 1.2–1.4 ppm for CH3 and δ 3.8–4.2 ppm for OCH2) and aromatic protons (δ 6.5–7.8 ppm) .

- 13C NMR : Carbonyl or thiocarbonyl groups (e.g., C=S in this compound) appear at δ 180–200 ppm, while benzofuran carbons resonate at δ 100–160 ppm .

Advanced: How can crystallographic data for this compound be refined using SHELX software?

Methodological Answer:

- Structure Solution : Use SHELXD () for phase determination from X-ray data. For example, reports monoclinic crystal systems (space group P21/n) with unit cell parameters refined via SHELXL .

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen atom placement. highlights its robustness for high-resolution or twinned data, even for small molecules .

- Validation : Check for π–π interactions (e.g., in , distances ~3.6 Å between aromatic rings) and hydrogen-bonding networks to validate geometric accuracy .

Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data for benzofuran derivatives?

Methodological Answer:

- Iterative Analysis : Cross-validate NMR/IR data with X-ray results. For instance, if NMR suggests a planar structure but crystallography reveals non-coplanar substituents, re-examine solvent effects or dynamic processes (e.g., tautomerism) .

- Computational Modeling : Use DFT calculations to simulate NMR chemical shifts or optimize geometries, comparing them with experimental data ( emphasizes iterative data reconciliation) .

- Error Checking : Ensure crystallographic refinement parameters (e.g., R1 values < 5%) align with spectroscopic purity (e.g., absence of extraneous peaks in NMR) .

Basic: What are the key safety considerations when synthesizing benzofuran derivatives?

Methodological Answer:

- Ventilation : Use fume hoods for volatile reagents like benzoylisothiocyanate () .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact with thiocarbonyl compounds, which may be irritants () .

- Waste Disposal : Neutralize acidic waste (e.g., H2SO4 from cyclization reactions) before disposal .

Advanced: How do substituents influence the electronic properties of this compound?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Chloro or trifluoromethyl substituents (e.g., in ) reduce electron density at the thiocarbonyl group, shifting UV-Vis absorption maxima bathochromically .

- Electron-Donating Groups (EDGs) : Methoxy groups () increase aromatic ring electron density, enhancing nucleophilic substitution reactivity .

Q. Table 2: Substituent Effects on Reactivity

| Substituent | Effect on Thiocarbonyl Reactivity | Example Study |

|---|---|---|

| Cl | Increases electrophilicity | |

| OCH3 | Stabilizes via resonance donation |

Advanced: What strategies optimize reaction yields for benzofuran derivatives?

Methodological Answer:

- Catalyst Screening : Piperidine () enhances condensation reactions by deprotonating intermediates .

- Solvent Selection : Polar aprotic solvents (e.g., 1,4-dioxane in ) improve solubility of hydrophobic intermediates .

- Temperature Control : Reflux conditions (70–80°C) balance reaction rate and side-product formation () .

Basic: How is IUPAC nomenclature applied to benzofuran derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.